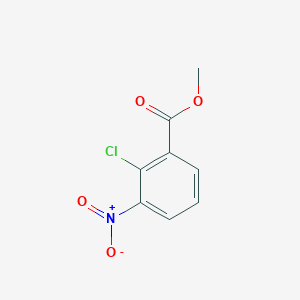

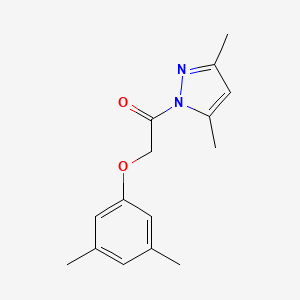

![molecular formula C17H23N3O4S B2519828 5-((2-(1,3-二氧六环-2-基)乙基)硫代)-6-乙基-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 900004-63-9](/img/structure/B2519828.png)

5-((2-(1,3-二氧六环-2-基)乙基)硫代)-6-乙基-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine-2,4-dione, which is a class of compounds known for their diverse pharmacological activities. The structure suggests that it is a heterocyclic compound with potential biological and pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives has been reported using water-mediated and catalyst-free methods, which are advantageous due to their simplicity, clean reaction profiles, and environmental friendliness. For instance, a series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones were synthesized through a one-pot multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines/2-aminopyrimidine, and barbituric/N,N-dimethylbarbituric acids under reflux conditions in water . This method emphasizes high atom-economy and low E-factor, which are desirable in green chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is characterized by the presence of a pyrimidine ring fused with a pyridine or imidazole ring. The compound likely possesses a similar fused ring system with additional substituents that may influence its chemical behavior and biological activity. The structure of a related compound, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques are crucial for establishing the identity and purity of such compounds.

Chemical Reactions Analysis

The synthesis of pyrimidine dione derivatives often involves multicomponent reactions that allow for the introduction of various substituents into the molecule. For example, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was achieved by reacting arylglyoxal with 6-amino uracil or its derivatives and thiols under microwave heating conditions . This method demonstrates the versatility of pyrimidine dione chemistry, allowing for the generation of diverse derivatives by altering the reaction components.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimidine diones generally exhibit good solubility in polar solvents due to their heteroaromatic nature and may show varying degrees of solubility in water depending on the nature of their substituents. The presence of thioether and alkyl groups in the molecule may affect its lipophilicity, which in turn can influence its pharmacokinetic properties.

科学研究应用

化学合成及衍生物

该化合物属于一类更广泛的化学物质,它们因其独特的结构特性和潜在的反应性而被合成和研究。例如,相关嘧啶-2,4-二酮衍生物的合成和抗病毒评估突出了该化合物在药物化学中的相关性。这些衍生物是通过涉及叠氮尿嘧啶化合物的反应合成的,并经过抗病毒活性测试,证明了该化合物在治疗剂探索中的基础 (El-Etrawy & Abdel-Rahman, 2010)。

结构分析及反应

对该化合物的结构类似物的进一步研究为其潜在应用提供了见解。涉及汉奇反应改性以合成新型吡啶并[2,3-d]嘧啶并-2,4-二酮的研究提供了关于该化合物结构灵活性和反应性的宝贵信息。这项工作强调了此类化合物在开发具有潜在药理应用的新化学实体中的重要性 (Dzvinchuk & Lozinskii, 2007)。

绿色化学应用

在合成相关化合物(如二氢呋喃并吡啶并[2,3-d]嘧啶)时采用绿色化学原理,突出了该化合物在环境友好型化学合成中的作用。这项研究证明了使用水作为溶剂,避免了纯化中的色谱法需要,符合可持续化学实践 (Ahadi et al., 2014)。

新型反应途径

对新型合成途径的探索揭示了该化合物在化学反应中的多功能性。例如,通过协同环化重排合成生物活性杂环化合物,为创造结构多样且具有潜在药理活性的衍生物提供了新方法的见解 (Majumdar & Bhattacharyya, 2001)。

作用机制

未来方向

The future directions in the research of pyrimidine derivatives could involve the design and synthesis of new derivatives with enhanced biological activities. For example, the replacement of the pyridine moiety attached to the thienopyrimidine core with various heteroalkyl cycles to decrease the aromatic character/increase the sp3 carbon fraction has been suggested .

属性

IUPAC Name |

5-[2-(1,3-dioxan-2-yl)ethylsulfanyl]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-4-11-10-18-15-13(16(21)20(3)17(22)19(15)2)14(11)25-9-6-12-23-7-5-8-24-12/h10,12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQQJPLDYWPADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1SCCC3OCCCO3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

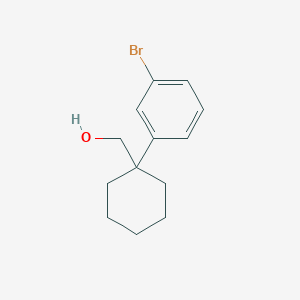

![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)

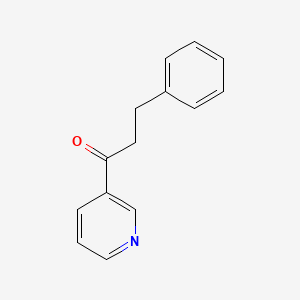

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)

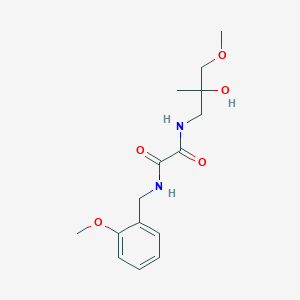

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)

![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)

![Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2519768.png)